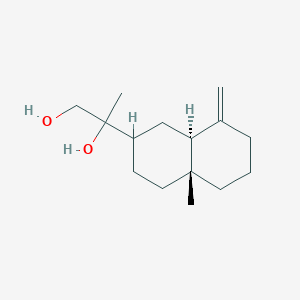
4(15)-Selinene-11,12-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(15)-Selinene-11,12-diol is a sesquiterpenoid compound derived from the sesquiterpene hydrocarbon selinene Sesquiterpenoids are a class of terpenes that consist of three isoprene units and often exhibit significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(15)-Selinene-11,12-diol typically involves the oxidation of selinene. One common method is the use of oxidizing agents such as osmium tetroxide (OsO4) followed by sodium periodate (NaIO4) to achieve dihydroxylation of the double bond in selinene, resulting in the formation of the diol.
Industrial Production Methods: Industrial production of this compound may involve the extraction of selinene from natural sources, such as essential oils of certain plants, followed by chemical modification. The scalability of this process depends on the availability of selinene and the efficiency of the oxidation reactions.
Chemical Reactions Analysis
Types of Reactions: 4(15)-Selinene-11,12-diol can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol into corresponding alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selinene ketones or acids, while reduction can produce selinene alcohols.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in studies of sesquiterpenoid chemistry.
Biology: The compound exhibits biological activities that make it a subject of interest in pharmacological research.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent.
Industry: It can be used in the formulation of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of 4(15)-Selinene-11,12-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the diol can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their functions and leading to various biological effects.
Comparison with Similar Compounds
4(15)-Selinene: The parent hydrocarbon from which 4(15)-Selinene-11,12-diol is derived.
Selina-4(15),7(11)-diene: Another sesquiterpenoid with a similar structure but different functional groups.
Selina-4(15),11-diene-8-one: A ketone derivative of selinene.
Uniqueness: this compound is unique due to the presence of two hydroxyl groups, which impart distinct chemical and biological properties. These hydroxyl groups enable the compound to participate in a wider range of chemical reactions and biological interactions compared to its parent hydrocarbon and other similar compounds.
Properties
Molecular Formula |
C15H26O2 |
|---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
2-[(4aR,8aS)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propane-1,2-diol |
InChI |
InChI=1S/C15H26O2/c1-11-5-4-7-14(2)8-6-12(9-13(11)14)15(3,17)10-16/h12-13,16-17H,1,4-10H2,2-3H3/t12?,13-,14+,15?/m0/s1 |
InChI Key |
FUUSVPZQXDAJBK-RAFNIBEQSA-N |
Isomeric SMILES |
C[C@]12CCCC(=C)[C@@H]1CC(CC2)C(C)(CO)O |
Canonical SMILES |
CC12CCCC(=C)C1CC(CC2)C(C)(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14085764.png)
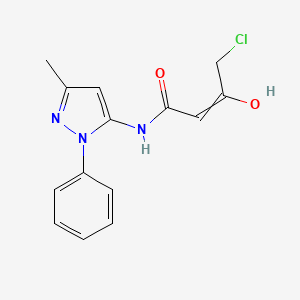
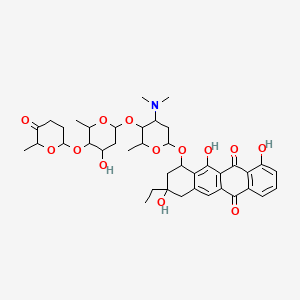
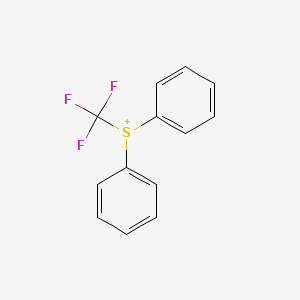
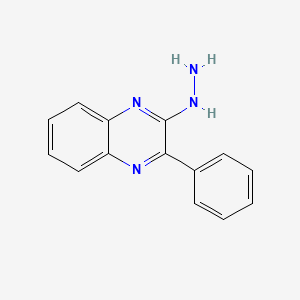
![1-methyl-4-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14085800.png)
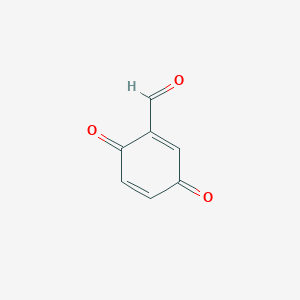

![Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane](/img/structure/B14085812.png)
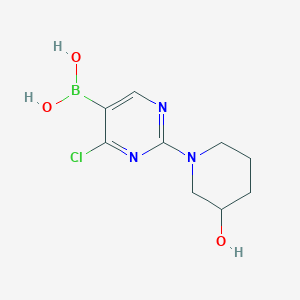
![3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14085826.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085835.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085839.png)
![N-[(4-methoxyphenyl)methylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B14085842.png)
